![molecular formula C24H24Cl2FN3O3 B14886505 (3'R,4'S,5'R)-6''-Chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxylic acid](/img/structure/B14886505.png)
(3'R,4'S,5'R)-6''-Chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid is a complex organic compound featuring multiple chiral centers and a unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid involves multiple steps, including the formation of the spirocyclic core and the introduction of the chloro and fluoro substituents. Key steps in the synthesis may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the chloro and fluoro substituents via halogenation reactions.
- Carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
化学反应分析
Types of Reactions
(3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the specific transformation desired, but may include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or aldehydes, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its spirocyclic structure could impart desirable characteristics such as increased stability or specific reactivity.
作用机制
The mechanism of action of (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface receptors, modulating signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
Similar compounds to (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid include other spirocyclic compounds and halogenated pyridines. Examples include:
- Spiro[cyclohexane-1,2’-pyrrolidine] derivatives.
- Halogenated indoline derivatives.
- Fluoropyridine derivatives.
Uniqueness
The uniqueness of (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid lies in its specific combination of structural features, including the spirocyclic core, multiple chiral centers, and halogen substituents. These features contribute to its potential as a versatile intermediate in synthetic chemistry and its potential biological activity.
属性
分子式 |
C24H24Cl2FN3O3 |
|---|---|
分子量 |
492.4 g/mol |
InChI |
InChI=1S/C24H24Cl2FN3O3/c1-22(2)6-8-23(9-7-22)24(14-4-3-12(25)11-15(14)29-21(24)33)16(18(30-23)20(31)32)13-5-10-28-19(26)17(13)27/h3-5,10-11,16,18,30H,6-9H2,1-2H3,(H,29,33)(H,31,32)/t16-,18+,24+/m0/s1 |
InChI 键 |
JMRACJQDFUOCEO-NVTAWBTOSA-N |
手性 SMILES |
CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)O)C4=C(C(=NC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O)C |
规范 SMILES |
CC1(CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=NC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
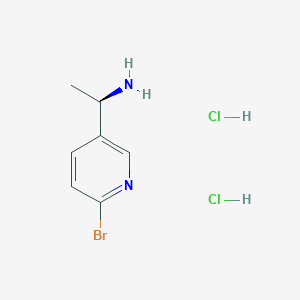
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)

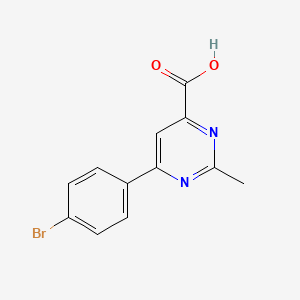
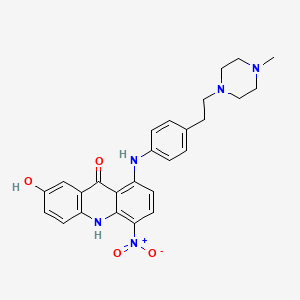

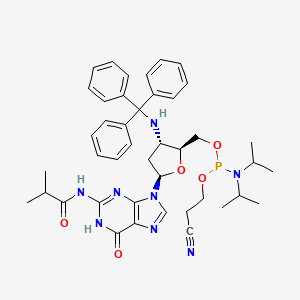
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
![3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide](/img/structure/B14886468.png)
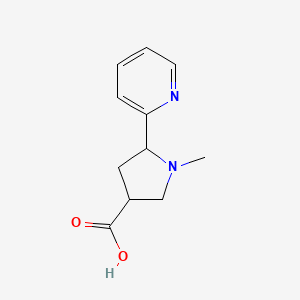
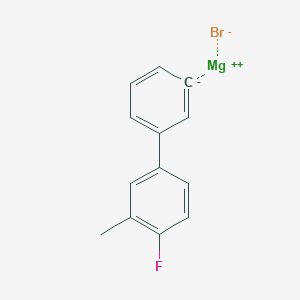
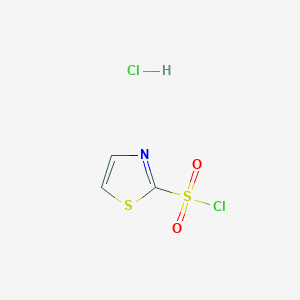
![7'H-Spiro[cyclohexane-1,5'-furo[3,4-b]pyridin]-4-one](/img/structure/B14886497.png)
